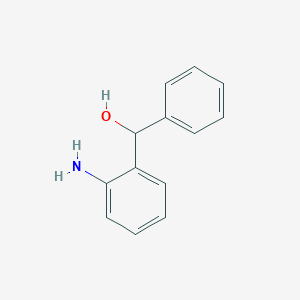

2-氨基二苯甲醇

描述

2-Aminobenzhydrol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Aminobenzhydrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminobenzhydrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobenzhydrol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型衍生物的合成:它用于合成新型衍生物,如咪唑并[1,2-a][3,1]苯并噻嗪、咪唑并[1,2-a][1,2,4]苯并三嗪和 4H-咪唑并[2,3-c]吡啶并[2,3-e][1,4]恶嗪 (Gauthier & Duceppe,1984).

有机合成中的三组分偶联:2-氨基二苯甲醇用于与芳基和氨基硅烷的三组分偶联,用于芳香骨架的邻位选择性双官能化 (Morishita 等人,2008).

角鲨烯合酶抑制剂的开发:它已被用作设计强效角鲨烯合酶抑制剂的模板,角鲨烯合酶抑制剂在胆固醇合成中至关重要 (Ichikawa 等人,2011).

放射性标记中间体:2-氨基二苯甲醇衍生物用作放射性标记化合物的中间体,例如 [2'-18F]-1,4-苯并二氮杂卓-2-酮,用于医学影像 (Johnströma 等人,1994).

用于糖尿病治疗的苯并噻氮平的合成:它用于合成苯并噻氮平,苯并噻氮平被探索作为 II 型糖尿病的潜在治疗剂,靶向线粒体钠钙交换器 (Pei 等人,2003).

1,4-苯并二氮杂卓的新型合成方法:它促进了一种从仲-2-氨基二苯甲醇开始合成 1,4-苯并二氮杂卓的新型合成路线 (Sugasawa 等人,1979).

2-氨基苯并呋喃的构建:最近的一项研究描述了一种通过环加成反应合成 2-氨基苯并呋喃的新方法,采用 2-氨基二苯甲醇衍生物 (Lin 等人,2022).

作用机制

Target of Action

The primary target of 2-Aminobenzhydrol is squalene synthase , a key enzyme in the cholesterol biosynthetic pathway . This enzyme plays a crucial role in the conversion of farnesyl diphosphate to squalene, an important step in cholesterol biosynthesis .

Mode of Action

2-Aminobenzhydrol acts as a potent inhibitor of squalene synthase . It binds to the active site of the enzyme, thereby preventing the conversion of farnesyl diphosphate to squalene . The X-ray crystallographic data of a compound similar to 2-Aminobenzhydrol bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template .

Biochemical Pathways

By inhibiting squalene synthase, 2-Aminobenzhydrol disrupts the cholesterol biosynthetic pathway . This results in a decrease in the production of cholesterol, a molecule that is essential for various cellular processes but can lead to health problems when present in excess.

Result of Action

The inhibition of squalene synthase by 2-Aminobenzhydrol leads to a decrease in cholesterol production . This could potentially be beneficial in conditions where cholesterol levels need to be controlled, such as in cardiovascular diseases.

安全和危害

2-Aminobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and ensure adequate ventilation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

未来方向

The design of a flexible 2-aminobenzhydrol open form structure for the creation of squalene synthase inhibitors represents a significant step forward in the field. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity . This suggests potential future directions in the design and synthesis of more efficient squalene synthase inhibitors.

生化分析

Biochemical Properties

2-Aminobenzhydrol has been designed as a flexible open form structure and showed potent inhibitory activity comparable to 4,1-benzoxazepin compounds . It has been used in the development of squalene synthase inhibitors, which play a crucial role in cholesterol biosynthesis .

Cellular Effects

The cellular effects of 2-Aminobenzhydrol are primarily related to its role as a squalene synthase inhibitor. Squalene synthase is an important enzyme involved in the biosynthesis of sterols, including cholesterol, in cells . By inhibiting this enzyme, 2-Aminobenzhydrol can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Aminobenzhydrol involves its binding to the active site of squalene synthase, thereby inhibiting the enzyme’s activity . The X-ray crystallographic data of a compound bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template that formed 11-membered ring conformations with an intramolecular hydrogen bond .

Metabolic Pathways

2-Aminobenzhydrol is involved in the cholesterol biosynthesis pathway through its inhibition of squalene synthase

属性

IUPAC Name |

(2-aminophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYZLGDGZTAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297071 | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-38-6 | |

| Record name | 13209-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

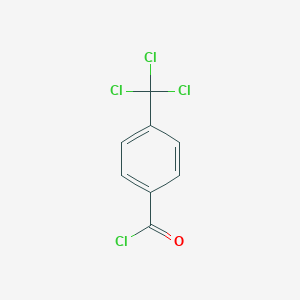

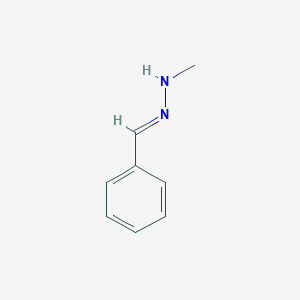

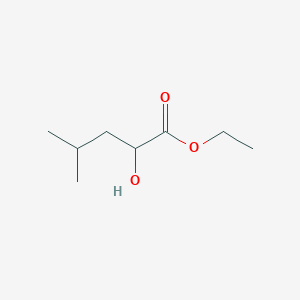

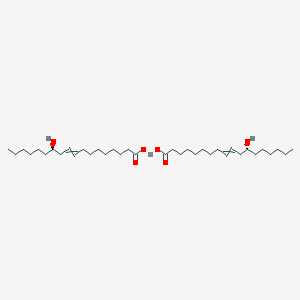

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

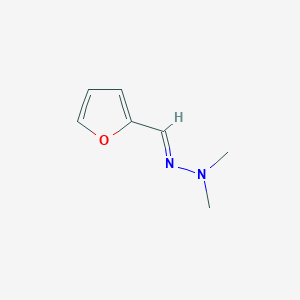

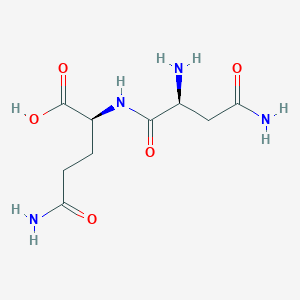

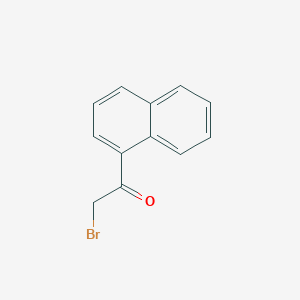

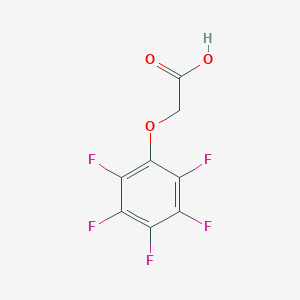

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for 2-aminobenzhydrol?

A1: 2-Aminobenzhydrols are valuable synthetic intermediates. One common synthesis involves reacting anilines with benzaldehydes in the presence of aminohaloborane. [, ] Another method utilizes a three-component coupling reaction involving arynes, aminosilanes, and carbonyl compounds (or sulfonylimines) with benzoic acid as a crucial additive. [] These reactions allow for the introduction of various substituents, expanding the structural diversity of 2-aminobenzhydrol derivatives.

Q2: How is 2-aminobenzhydrol used in the synthesis of heterocyclic compounds?

A2: 2-Aminobenzhydrol serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles. For example, it reacts with ethyl 2-chloroacetoacetate to produce 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, ethyl ester. [] It can also be converted into 1,4-benzodiazepines, a significant class of pharmaceuticals. [] Furthermore, under specific thermal conditions and in the presence of calcium oxide, 2-aminobenzhydrol can be transformed into acridine. []

Q3: Has 2-aminobenzhydrol been used in the development of any specific drug candidates?

A4: Yes, derivatives of 2-aminobenzhydrol have been explored in the development of antagonists for the mitochondrial sodium-calcium exchanger (mNCE). [] These antagonists show potential as therapeutics for Type II diabetes by enhancing mitochondrial oxidative metabolism and improving glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. []

Q4: Are there any studies focusing on the catalytic activity of 2-aminobenzhydrol derivatives?

A5: While 2-aminobenzhydrol itself might not be catalytically active, its derivatives, particularly certain arene ruthenium(II)-benzhydrazone complexes incorporating the 2-aminobenzhydrol framework, have exhibited catalytic properties. [] These complexes efficiently catalyze the synthesis of 2,4-disubstituted quinazolines via an eco-friendly acceptorless dehydrogenative coupling of 2-aminobenzhydrol derivatives and benzyl alcohols. [] This method boasts high selectivity and yields, highlighting the potential of 2-aminobenzhydrol-derived complexes in sustainable organic synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)